[5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
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Overview
Description
[5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is a complex organic compound with the molecular formula C24H16O5. It is characterized by a fused ring system that includes a furochromenone core and a naphthyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a naphthyl-substituted coumarin, the compound can be synthesized through a series of steps involving methylation, oxidation, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow chemistry and the use of green solvents might be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
[5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemistry
In chemistry, [5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential therapeutic properties. Its structural features suggest that it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research has focused on its anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In industry, the compound’s properties make it suitable for use in materials science. It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties, such as enhanced thermal stability or conductivity .
Mechanism of Action
The mechanism of action of [5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furochromenone derivatives and naphthyl-substituted coumarins. These compounds share structural features with [5-methyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid but differ in the specific substituents and functional groups attached to the core structure .
Uniqueness
The uniqueness of this compound lies in its specific combination of structural elements. The presence of both a naphthyl group and a furochromenone core imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H16O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(5-methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid |
InChI |
InChI=1S/C24H16O5/c1-13-17-9-19-20(16-7-6-14-4-2-3-5-15(14)8-16)12-28-21(19)11-22(17)29-24(27)18(13)10-23(25)26/h2-9,11-12H,10H2,1H3,(H,25,26) |
InChI Key |
VOTMXYXIVNHYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)CC(=O)O |
Origin of Product |
United States |
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